H-Gly-DL-Ser-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-xiIle-DL-Leu-DL-Ser-Gly-DL-Arg-OH.TFA
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Overview
Description
The compound “H-Gly-DL-Ser-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-xiIle-DL-Leu-DL-Ser-Gly-DL-Arg-OH.TFA” is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of multiple amino acids, including glycine, serine, valine, isoleucine, arginine, and leucine, among others. The presence of trifluoroacetic acid (TFA) indicates that the peptide is in its salt form, which is often used to enhance stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this one often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
This peptide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved can include:
Receptor binding: Interaction with cell surface receptors to trigger signaling pathways.
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Membrane disruption: Inserting into and disrupting cell membranes, particularly in antimicrobial peptides.
Comparison with Similar Compounds
Similar Compounds
H-Gly-DL-Ser-OH: A simpler peptide with fewer amino acids.
H-DL-Val-OH: Another peptide with valine residues.
Uniqueness
This peptide’s uniqueness lies in its specific sequence and the presence of multiple isoleucine and valine residues, which can confer unique structural and functional properties. Its trifluoroacetic acid salt form also enhances its stability and solubility, making it suitable for various applications.
Properties
Molecular Formula |
C65H117F3N20O19 |
---|---|
Molecular Weight |
1539.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7) |
InChI Key |
CZWIRHNOSIIJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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